N-Boc-L-phenylalaninol
Overview
Description
N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is used as a protected L-Phenylalaninol, an intermediate in the preparation of ®-Amphetamine . It is also employed in the synthesis of biochemically active compounds .
Synthesis Analysis
N-Boc-L-phenylalaninol is used as an intermediate for the synthesis of hydroxyethylene dipeptide isosteres that have enzyme inhibition properties . The synthesis process involves reaction conditions with methanol, sodium tetrahydroborate, and lithium chloride at 5 - 20°C in an inert atmosphere .Molecular Structure Analysis
The molecular formula of N-Boc-L-phenylalaninol is C14H21NO3 . The structure includes a phenyl group (C6H5) attached to a carbon chain with a carbamate group (NHCO2C(CH3)3) and a hydroxyl group (OH) .Chemical Reactions Analysis
N-Boc-L-phenylalaninol is suitable for Boc solid-phase peptide synthesis . The reaction involves the formation of a zwitterionic species/intermediate for a subsequently much more efficient self-driven pyrrole-formation .Physical And Chemical Properties Analysis
N-Boc-L-phenylalaninol is a white to light yellow crystal powder . It is insoluble in water . The melting point ranges from 95°C to 98°C .Scientific Research Applications
N-Boc-L-phenylalaninol has been utilized in native chemical ligation processes, specifically in the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine. This compound enables native chemical ligation at phenylalanine, which is significant for peptide synthesis (Crich & Banerjee, 2007).
It plays a role in the study of amino acid analogs and mischarging of tRNA, as demonstrated in research involving Escherichia coli tRNAPhe (Baldini et al., 1988).
N-Boc-L-phenylalaninol is used in the synthesis and radioiodination of related compounds for peptide synthesis. An investigation was conducted to prepare a phenylalanine derivative that could be radioiodinated and used directly in peptide synthesis, showcasing its significance in radiolabeling (Wilbur et al., 1993).
The compound is involved in the study of the loss of the tert-butyloxycarbonyl (Boc) protecting group under basic conditions, indicating its relevance in understanding chemical reactions and stability of protective groups in organic synthesis (Curran et al., 1994).
It is significant in the synthesis of analogs for phosphotyrosyl mimetics, which are important in the study of cellular signal transduction processes (Oishi et al., 2004).
N-Boc-L-phenylalaninol is used in asymmetric synthesis processes, as shown in the simultaneous synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid by engineered Escherichia coli aspartate aminotransferase (Lo et al., 2009).
Safety And Hazards
N-Boc-L-phenylalaninol should be handled with personal protective equipment/face protection . It should be stored in a cool, dry condition, in well-sealed conditions, and away from oxidizing agents . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should also be avoided .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKDMDVMMCXTMO-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369969 | |
Record name | N-Boc-L-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-L-phenylalaninol | |
CAS RN |
66605-57-0 | |
Record name | N-Boc-L-phenylalaninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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